methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate
Description
Methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate is a synthetic carbamate derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. This compound shares structural similarities with fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide), a well-characterized succinate dehydrogenase inhibitor (SDHI) fungicide . While fluopyram is a benzamide, the target compound replaces the benzamide moiety with a methyl carbamate group.
Properties
IUPAC Name |
methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-9(17)15-3-2-8-7(11)4-6(5-16-8)10(12,13)14/h4-5H,2-3H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUUDXLVMCYNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries. They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
The compound likely interacts with its targets in a manner that is influenced by the unique properties of the trifluoromethylpyridine structure
Biochemical Pathways
It is known that compounds containing trifluoromethylpyridines can have broad effects on various biochemical pathways due to their unique structural and chemical properties.
Biological Activity
Methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate is a compound that has garnered attention in both agricultural and pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClF3N2O2
- Molecular Weight : 282.65 g/mol
- Purity : Typically 95% .
The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethylpyridine moiety. This moiety is known for its ability to interact with various biological targets, influencing multiple biochemical pathways.
Target Interactions
- Cholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. Studies indicate that certain derivatives exhibit IC50 values ranging from 1.60 to 311.0 µM, demonstrating varying levels of inhibition against these enzymes .
- Agrochemical Applications : The compound's structural characteristics suggest potential use in agrochemicals, particularly as an active ingredient in pesticides. Its ability to affect pest behavior and physiology makes it a candidate for further development in agricultural applications .
In Vitro Studies
Several in vitro studies have investigated the effects of this compound on various cell lines:
- Cytotoxicity : Research indicates mild cytotoxic effects on HepG2 cells, with selectivity indexes suggesting potential for further optimization .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. For instance, the presence of this group has been correlated with increased potency in inhibiting specific enzymes compared to non-fluorinated analogs .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | AChE | 38.98 | Most effective AChE inhibitor |
| Compound B | BChE | 1.60 | Strong inhibition observed |
| Methyl N-{...} | AChE/BChE | Varies | Potential for agrochemical use |
Comparison with Similar Compounds
Key Properties (Inferred from Analogous Compounds):
- Molecular Framework : The pyridine ring with chloro- and trifluoromethyl substituents enhances lipophilicity and metabolic stability, critical for agrochemical activity .
- Solubility : Similar pyridine derivatives exhibit low water solubility (e.g., fluopyram: 15 mg/L) but high solubility in organic solvents like acetone and dimethyl sulfoxide .
Comparison with Structurally Similar Compounds
Fluopyram (Benzamide Analog)
Structure : N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide .
Applications : Broad-spectrum fungicide for crops like cucumbers and tomatoes .
Properties :
- Water Solubility : 15 mg/L .
- logP : 3.3 (indicative of moderate lipophilicity) .
- Toxicity : Linked to thyroid tumors in animal studies .
Metabolites : Includes 2-(trifluoromethyl)benzamide and olefin isomers, which are considered in residue definitions .
Key Difference : The benzamide group in fluopyram enhances binding to SDH enzymes, whereas the carbamate group in the target compound may alter metabolic pathways and environmental persistence.
Methyl 2-[1-(4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Oxy}Phenyl)Ethylidene]-1-Hydrazinecarboxylate
Structure: A carbamate derivative with a hydrazinecarboxylate backbone and pyridinyloxy-phenyl substituents . Applications: Not explicitly stated but likely explored for agrochemical or pharmaceutical use. Properties:
- CAS No.: 337924-87-5 .
- Molecular Weight: ~383.7 g/mol (estimated).
Ethyl and Methyl Esters (Pyridine Acetate Derivatives)
Examples :
- Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) .
- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1053656-47-5) .
Properties : - Similarity Scores : 0.94 (methyl) and 0.91 (ethyl) relative to the target compound .
- Function : Esters are often intermediates in synthesizing carbamates or amides.
Comparison : These esters lack the carbamate functional group but share the pyridine core, highlighting the role of ester vs. carbamate groups in bioavailability and degradation.
Complex Carbamate Derivatives
Example: 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-ylAmino]Ethyl N-(4-Chlorophenyl)Carbamate (CAS 190437-60-6) . Structure: Features dual pyridine moieties and a chlorophenyl carbamate group. Properties:
- Molecular Weight : 616.77 g/mol .
- Density : 1.551 g/cm³ .
Comparison : The added chlorophenyl group and dual pyridine units enhance molecular weight and steric hindrance, likely reducing mobility in biological systems compared to the simpler target compound.
Research Implications
- Structural Optimization : Replacing benzamide with carbamate may reduce thyroid toxicity but requires validation .
- Environmental Impact : Carbamates with lower logP values (compared to fluopyram’s 3.3) could exhibit reduced bioaccumulation .
- Synthetic Pathways : Esters (e.g., methyl/ethyl acetates) serve as precursors for carbamates, emphasizing the need for efficient catalytic methods .
Q & A
Q. What are the optimal synthetic routes for methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate, and what analytical techniques confirm its purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. A common approach includes nucleophilic substitution to introduce the ethylamine side chain, followed by carbamate formation using methyl chloroformate. Key steps require refluxing in aprotic solvents (e.g., DMF or dichloromethane) and purification via column chromatography. Structural confirmation employs ¹H/¹³C NMR to verify the pyridine ring substituents and carbamate linkage, while high-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity assessment uses HPLC with UV detection (λ = 254 nm) .
Q. How does the trifluoromethyl group influence the compound's solubility and stability under varying pH conditions?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in buffered solutions (pH 3–9) can be conducted using UV-Vis spectroscopy to track degradation. For example, under acidic conditions (pH < 5), the carbamate linkage may hydrolyze, releasing CO₂ and forming the corresponding amine. LC-MS/MS is recommended to identify degradation products, with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. What in silico strategies are effective for predicting the biological targets of this compound?
- Methodological Answer : Computational approaches include molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to identify binding affinities for neurological or enzymatic targets. The pyridine core may interact with acetylcholinesterase or GABA receptors, as seen in analogs. Pharmacophore modeling (using Schrödinger Phase) can map electrostatic and hydrophobic features, while QSAR models predict toxicity profiles based on substituent electronegativity and steric effects .
Q. How does the compound’s metabolic profile in soil and plant systems inform its environmental persistence?
- Methodological Answer : Metabolic pathways can be traced using ¹⁴C radiolabeling in soil-plant microcosms. Key metabolites, such as 3-chloro-5-(trifluoromethyl)picolinic acid (TPA), are identified via HRMS/MS fragmentation patterns (e.g., m/z 210 → 166 for TPA). Aerobic soil studies show half-lives (DT₅₀) ranging from 30–60 days, depending on microbial activity. Enzyme-linked immunosorbent assays (ELISA) quantify residual concentrations, while molecular networking (GNPS platform) maps degradation pathways .
Q. What experimental designs resolve contradictions in reported bioactivity data for structurally related carbamates?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols include:
- Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. SH-SY5Y).
- Solvent controls (DMSO ≤ 0.1% v/v) to avoid artifact signals.
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Cross-validation with cryo-EM structures (e.g., ligand-receptor complexes) clarifies mechanistic inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
